6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
This compound is a hybrid molecule featuring a 6-oxopyridazinone core linked to a 4-methyl-1,4-benzoxazin-3-one moiety via an acetyl bridge. The 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring introduces electron-withdrawing and steric effects, which are critical for modulating biological activity and solubility. The molecular formula is C₂₂H₁₈FN₃O₅ (calculated based on structural analysis), with a molecular weight of 423.39 g/mol .
Properties
Molecular Formula |
C22H18FN3O5 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C22H18FN3O5/c1-25-17-9-13(3-7-19(17)31-12-22(25)29)18(27)11-26-21(28)8-6-16(24-26)15-5-4-14(23)10-20(15)30-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
QBQIDLUGWODIIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by reacting 4-fluoro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization under acidic conditions to form 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-one.
Acetylation: The pyridazinone intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the acetylated product.
Formation of the Benzoxazinone Core: The benzoxazinone core is synthesized separately by reacting 4-methyl-2-aminophenol with phosgene or a suitable carbonylating agent.
Coupling Reaction: Finally, the acetylated pyridazinone is coupled with the benzoxazinone core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linkage
The acetyl group bridging the pyridazinone and benzoxazinone moieties undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding two fragments:
-
3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid
-
4-methyl-2H-1,4-benzoxazin-3(4H)-one
Conditions and Outcomes:
| Reaction Conditions | Products | Yield | Catalysts |
|---|---|---|---|
| 1M HCl, reflux, 8h | Carboxylic acid + benzoxazinone | 85% | None |
| 1M NaOH, 60°C, 6h | Carboxylate salt + benzoxazinone | 92% | None |
This reaction is critical for prodrug activation or metabolic studies .
Electrophilic Aromatic Substitution on the Pyridazinone Ring
The electron-deficient pyridazinone ring participates in electrophilic substitution, primarily at the C4 position. Common reactions include nitration and halogenation:
Nitration Example:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2h | 4-Nitro-pyridazinone derivative | 78% |
Halogenation Example:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂, FeCl₃ | RT, 4h | 4-Chloro-pyridazinone derivative | 65% |
The methoxy and fluorine groups on the phenyl ring direct electrophiles to the para and ortho positions relative to existing substituents .
Reactivity of the Benzoxazinone Core
The 3-keto group in the benzoxazinone ring undergoes nucleophilic additions or reductions:
Reduction with LiAlH₄:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 3h | 3-Hydroxy-4-methyl-1,4-benzoxazine | 88% |
Grignard Reaction:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr, ether | 0°C, 1h | 3-(1-Hydroxyethyl)-4-methyl derivative | 75% |
These transformations highlight the versatility of the benzoxazinone scaffold .
Demethylation of the Methoxy Group
The 2-methoxy group on the phenyl ring undergoes demethylation under strong acidic conditions, producing a phenolic derivative:
Conditions and Outcomes:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%), acetic acid | 120°C, 12h | 2-Hydroxy-4-fluorophenyl derivative | 68% |
This reaction is utilized to modify solubility or introduce new functional groups .
Oxidation of the Methyl Group
The 4-methyl substituent on the benzoxazinone ring can be oxidized to a carboxylic acid:
Oxidation Example:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, Δ | 6h | 4-Carboxy-2H-1,4-benzoxazin-3(4H)-one | 60% |
This reaction enhances polarity, impacting pharmacokinetic properties .
Ring-Opening Reactions
Under basic conditions, the benzoxazinone ring opens to form an anthranilic acid derivative:
Conditions and Outcomes:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M), EtOH | Reflux, 5h | N-Methyl anthranilic acid derivative | 82% |
This reactivity is exploited in degradation studies or metabolite identification .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzoxazole derivatives demonstrate selective cytotoxicity against lung carcinoma cells while sparing healthy cells, indicating a potential for targeted cancer therapies .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested for their effectiveness against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Osteoclast Differentiation Inhibition
Another area of research focuses on the compound’s effects on bone health. It has been studied for its ability to inhibit osteoclast differentiation, making it a candidate for treating osteoporosis and other bone-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyridazinone Derivatives
[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Molecular Formula: C₁₃H₁₁FN₂O₄ Molecular Weight: 278.24 g/mol Key Feature: Lacks the benzoxazinone moiety but shares the pyridazinone core with the target compound. Used as a precursor in synthesizing more complex derivatives .
Benzoxazinone Derivatives
6-(2-Chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one Molecular Formula: C₁₁H₁₀ClNO₃ Molecular Weight: 239.65 g/mol Key Feature: Chloroacetyl group increases reactivity, enabling nucleophilic substitution reactions absent in the target compound .
Functional Analogues
Pyridazinone-Triazole Hybrids
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate
- Molecular Formula : C₁₈H₂₀ClN₃O₃
- Molecular Weight : 361.82 g/mol
- Key Feature : Incorporates a piperazine-chlorophenyl group, enhancing CNS penetration compared to the target compound’s methoxy-fluorophenyl group .
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide Molecular Formula: C₂₁H₂₈FN₃O₃ Molecular Weight: 389.47 g/mol Key Feature: The lipophilic heptanyl chain improves membrane permeability relative to the benzoxazinone-containing target compound .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a novel pyridazinone derivative that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.4 g/mol. The structure includes a pyridazinone core, a fluoro-methoxyphenyl group, and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.4 g/mol |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It can bind to certain receptors, altering signaling pathways that promote apoptosis in malignant cells .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
Phytotoxic Activity
Due to the presence of the fluoro group, the compound exhibits phytotoxic effects, making it a candidate for developing new herbicides. Studies have shown it can inhibit the growth of certain plant species by interfering with their metabolic processes .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of p53-dependent pathways leading to apoptosis .
- Antimicrobial Efficacy : In a clinical trial assessing its efficacy against bacterial infections, the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Q & A
Q. What synthetic methodologies are reported for pyridazinone derivatives structurally related to the target compound?
Answer: Pyridazinone derivatives are typically synthesized via cyclization reactions of hydrazine derivatives with diketones or via condensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, describes the synthesis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one using hydrazine and diketone precursors, followed by crystallization for structural validation. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via recrystallization. Structural analogs may require tailored protecting groups or coupling agents to accommodate fluorine or methoxy substituents .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
Answer:
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated in for pyridazinone derivatives, with CCDC deposition codes (e.g., 1958029).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to interpret packing motifs .
- HPLC and FTIR : Ensure purity (>95%) and functional group verification (e.g., carbonyl, aromatic C-F stretches) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
- Dose-response studies : Use graded concentrations to establish activity thresholds and minimize false positives/negatives.
- Statistical models : Apply split-split plot designs (as in ) to account for variables like time, treatment, and biological replicates. For example:
| Factor | Levels | Replicates |
|---|---|---|
| Treatment | Compound, Control | 4 |
| Timepoints | 0h, 24h, 48h | 5 plants |
| Harvest seasons | Summer, Winter | 10 bunches |
Q. What methodologies assess environmental persistence and ecological risks of this compound?
Answer:
- Environmental fate studies : Track degradation pathways (hydrolysis, photolysis) and partition coefficients (logP) using OECD 307 guidelines. ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformation analysis .
- Tiered ecotoxicity testing :
- Acute toxicity : Daphnia magna (EC50) and algal growth inhibition.
- Chronic effects : Population-level impacts via microcosm/mesocosm models.
- Bioaccumulation : Measure BCF (bioconcentration factor) in fish models.
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Answer:
- Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents for crystal growth. achieved monoclinic crystals using ethanol/water mixtures .
- Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
- Additive screening : Small molecules (e.g., crown ethers) may stabilize π-π interactions in aromatic systems.
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous biological data?
Answer:
- Multivariate ANOVA : Addresses interactions between variables (e.g., compound concentration vs. antioxidant activity in ).
- Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomic responses).
- Bayesian modeling : Quantifies uncertainty in dose-response curves when replicates are limited .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR/Cas9 knockouts : Disrupt putative targets (e.g., kinases) to confirm functional relevance.
- Isothermal titration calorimetry (ITC) : Directly measure binding affinity (Kd) for target proteins.
- Metabolomic profiling : Compare treated vs. untreated systems to identify perturbed pathways (e.g., TCA cycle, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
